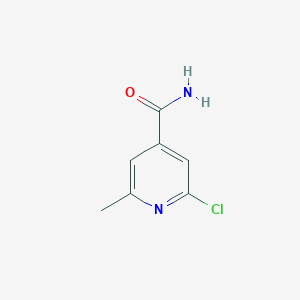

2-Chloro-6-methylisonicotinamide

Description

Contextualization within Nicotinamide (B372718) Chemistry and Pyridine (B92270) Derivatives

2-Chloro-6-methylisonicotinamide belongs to the broad class of organic compounds known as pyridine derivatives. Pyridine (C₅H₅N) is a heterocyclic aromatic compound resembling benzene, with one methine group replaced by a nitrogen atom. This nitrogen atom imparts distinct properties to the ring, including basicity and a different pattern of reactivity compared to benzene. nih.govuomosul.edu.iq

Nicotinamide, or pyridine-3-carboxamide, is a vital member of the pyridine family and a form of vitamin B3. nih.gov It is a fundamental component of the coenzymes nicotinamide adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP), which are crucial for numerous metabolic redox reactions in living organisms. nih.govrsc.org Isonicotinamide (B137802), an isomer of nicotinamide, features the carboxamide group at the 4-position of the pyridine ring. This compound is a derivative of this isonicotinamide framework, distinguished by the presence of a chlorine atom at the 2-position and a methyl group at the 6-position of the pyridine ring.

The pyridine scaffold is a privileged structure in medicinal chemistry, found in over 7000 drug molecules. nih.govrsc.org The nitrogen atom in the pyridine ring can form hydrogen bonds with biological targets, enhancing the pharmacokinetic properties of drugs. nih.gov The functionalization of the pyridine ring with various substituents allows for the fine-tuning of a molecule's chemical and biological properties.

Historical Perspective of Academic Investigations on Isonicotinamide Frameworks

The study of pyridine and its derivatives has a long history, with the initial isolation of pyridine from coal tar in the mid-19th century. uomosul.edu.iqrsc.org The structural elucidation of pyridine was accomplished by Wilhelm Korner and James Dewar in the late 1860s and early 1870s. nih.gov Research into isonicotinamide and its derivatives has been driven by their potential applications in various fields, particularly in medicinal chemistry.

Isonicotinamide itself has been extensively studied for its ability to form cocrystals and coordination polymers, which can alter the physicochemical properties of active pharmaceutical ingredients. mdpi.comresearchgate.net The isonicotinamide molecule can act as both a hydrogen bond donor and acceptor, facilitating the formation of supramolecular structures. mdpi.com

Academic investigations have explored the synthesis and biological activities of a wide array of isonicotinamide derivatives. These studies have often focused on introducing different substituents onto the pyridine ring to modulate their therapeutic potential. For instance, various substituted nicotinamides and isonicotinamides have been synthesized and evaluated for their antifungal, anticancer, and enzyme-inhibiting activities. acs.orgnih.govrsc.orgrsc.orgnih.gov

Significance of the 2-Chloro-6-methyl Substitution Pattern in Chemical Research

The specific substitution pattern of a chlorine atom at the 2-position and a methyl group at the 6-position of the isonicotinamide ring in this compound has significant implications for its chemical properties and reactivity.

The chlorine atom at the 2-position is highly activated due to the electron-withdrawing effect of the adjacent nitrogen atom in the pyridine ring. pipzine-chem.com This makes the chlorine atom a good leaving group in nucleophilic substitution reactions. pipzine-chem.com For example, it can be readily displaced by nucleophiles like hydroxide (B78521) or alkoxide ions to form corresponding 2-hydroxy or 2-alkoxy derivatives. pipzine-chem.com This reactivity makes 2-chloro-6-methyl-substituted pyridines valuable intermediates in the synthesis of more complex molecules. pipzine-chem.com

The synthesis of this compound itself can be achieved from 2-chloro-6-methylnicotinic acid. chemicalbook.com One synthetic route involves the reaction of 2-chloro-6-methylnicotinic acid with oxalyl dichloride, followed by treatment with ammonium (B1175870) hydroxide. chemicalbook.com

Properties

IUPAC Name |

2-chloro-6-methylpyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c1-4-2-5(7(9)11)3-6(8)10-4/h2-3H,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWXORRMQUDENAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 6 Methylisonicotinamide

Established Synthetic Routes and Reaction Pathways

The synthesis of 2-Chloro-6-methylisonicotinamide is primarily achieved through a few well-documented routes. These pathways leverage common starting materials and reliable chemical transformations.

A prominent and direct method for synthesizing this compound involves the amidation of 2-Chloro-6-methylnicotinic acid or its activated derivatives. chemicalbook.com This process is typically carried out in a two-stage sequence.

First, the carboxylic acid group of 2-Chloro-6-methylnicotinic acid is activated. A common method for this activation is the conversion of the carboxylic acid into an acyl chloride. This is often achieved by treating the acid with a chlorinating agent like oxalyl dichloride in a suitable solvent such as dichloromethane (B109758). chemicalbook.com The reaction mixture is typically stirred at room temperature (around 20°C) for a couple of hours to ensure complete conversion to the intermediate, 2-Chloro-6-methylnicotinoyl chloride. chemicalbook.com

In the second stage, the activated acyl chloride is reacted with an ammonia (B1221849) source to form the amide. Aqueous ammonium (B1175870) hydroxide (B78521) is frequently used for this step. chemicalbook.com The reaction is generally performed in a solvent like tetrahydrofuran (B95107) at room temperature. chemicalbook.com Following the reaction, the final product, this compound, can be isolated by filtration and concentration of the filtrate. chemicalbook.com

The precursor, 2-Chloro-6-methylnicotinic acid, can itself be synthesized from 2-Hydroxy-6-methyl-nicotinic acid by heating it with a chlorinating agent such as phosphorus oxychloride at elevated temperatures (e.g., 125°C). prepchem.com The product is then isolated by pouring the reaction mixture onto ice and crystallizing the resulting solid. prepchem.com

While the direct synthesis from nicotinic acid is common, another potential pathway involves the transformation of a nitrile group. The compound 2-Chloro-6-methylpyridine-3-carbonitrile, also known as 2-Chloro-3-cyano-6-methylpyridine, serves as a key intermediate. nih.gov The conversion of the cyano (-C≡N) group to a carboxamide (-CONH₂) group is a fundamental transformation in organic synthesis, typically achieved through partial hydrolysis.

This hydrolysis can be performed under acidic or basic conditions. For instance, treating the nitrile with a strong base aqueous solution followed by careful workup can yield the desired amide. google.com This method is analogous to the final step in the synthesis of 2-chloronicotinic acid from 2-chloro-3-cyanopyridine, where the nitrile is hydrolyzed to a carboxylic acid. google.com By controlling the reaction conditions (temperature, time, and concentration of the hydrolyzing agent), the reaction can be stopped at the amide stage. Reductive amination, a process that converts ketones or aldehydes to amines, is a different class of reaction and is not directly applicable to the conversion of a nitrile to an amide. organic-chemistry.orgyoutube.com

Comprehensive synthetic strategies for this compound often involve a sequence of reactions that include halogenation and amidation as key steps. chemicalbook.comresearchgate.net A representative multistep synthesis can be outlined as follows:

Halogenation: The synthesis can begin with a precursor like 2-Hydroxy-6-methylpyridine-3-carboxylic acid (a tautomer of 2-Hydroxy-6-methyl-nicotinic acid). This starting material undergoes a halogenation reaction to replace the hydroxyl group with a chlorine atom, yielding 2-Chloro-6-methylnicotinic acid. prepchem.com A reagent such as phosphorus oxychloride is effective for this transformation, which requires heating. prepchem.com

Activation: The carboxylic acid group of the resulting 2-Chloro-6-methylnicotinic acid is then activated to facilitate amidation. This is typically done by converting it to a more reactive species like an acyl chloride using reagents such as oxalyl chloride or thionyl chloride. chemicalbook.com

Amidation: The final step is the amidation of the activated intermediate. The acyl chloride is reacted with ammonium hydroxide to form the primary amide, this compound. chemicalbook.com

This sequential approach allows for the systematic construction of the target molecule from readily available precursors. researchgate.net

Reaction Conditions and Parameter Optimization in this compound Synthesis

The efficiency, yield, and purity of this compound synthesis are highly dependent on the optimization of reaction conditions. Key parameters include the choice of solvent, temperature, and pressure.

The choice of solvent is critical in each step of the synthesis, influencing reaction rates, yields, and the ease of product isolation.

In the activation of 2-Chloro-6-methylnicotinic acid with oxalyl dichloride, an inert aprotic solvent like dichloromethane (DCM) is commonly used. chemicalbook.com DCM effectively dissolves the starting material and does not react with the chlorinating agent. For the subsequent amidation step, a solvent like tetrahydrofuran (THF) is often employed, which is miscible with the aqueous ammonium hydroxide used. chemicalbook.com In other related syntheses, solvents such as acetone, toluene, xylene, and water have been utilized, with water sometimes being preferred as a green and environmentally friendly medium. researchgate.netgoogle.com The selection of a solvent system is a balance between reagent solubility, reaction compatibility, and downstream processing considerations.

Table 1: Solvents Used in the Synthesis of this compound and Related Precursors

| Reaction Step | Solvent(s) | Purpose/Effect |

| Acid Chlorination | Dichloromethane (DCM) | Inert solvent for the reaction of nicotinic acid with oxalyl dichloride. chemicalbook.com |

| Amidation | Tetrahydrofuran (THF) | Facilitates the reaction between the acyl chloride intermediate and aqueous ammonium hydroxide. chemicalbook.com |

| Related Aminations | Water | Used as a green solvent medium for amination of 2-chloronicotinic acid under microwave irradiation. researchgate.net |

| Related Diazotization | Water, Acetone, Toluene | Water is noted as a preferred solvent in the diazotization for preparing 2-chloro-6-methylthiotoluene. google.com |

Temperature is a crucial parameter that must be carefully controlled to ensure optimal reaction outcomes. While higher temperatures can increase the reaction rate, they can also lead to the formation of unwanted byproducts and impurities. researchgate.net

For the synthesis of this compound from its corresponding nicotinic acid, the amidation step is often conducted at a mild temperature of 20°C. chemicalbook.com This controlled temperature helps to maintain the selectivity of the reaction and prevent the degradation of the product. In contrast, the preceding halogenation step to create the 2-chloro-nicotinic acid precursor requires significantly higher temperatures, around 125°C, to drive the reaction to completion. prepchem.com Some chlorination procedures may employ a staged heating approach, for example, holding the reaction at 30-40°C, then 50-60°C, and finally 70-80°C to optimize the yield. google.com

Most amidation reactions, including the one for this compound, are typically run at atmospheric pressure. The use of elevated or reduced pressure is generally not required unless dealing with highly volatile reagents or aiming to shift a reaction equilibrium. researchgate.net The optimization of temperature is therefore the more critical factor for maximizing yield and purity in the final amidation step. researchgate.net

Table 2: Temperature Conditions in Key Synthetic Steps

| Reaction Step | Reagents | Temperature | Reference |

| Acid Chlorination & Amidation | 2-chloro-6-methyl nicotinic acid, (COCl)₂, NH₄OH | 20°C | chemicalbook.com |

| Precursor Halogenation | 2-Hydroxy-6-methyl-nicotinic acid, POCl₃ | 125°C | prepchem.com |

| Related Chlorination | Nicotinic acid amide N-oxide, Phenylphosphoryl dichloride | 30°C to 80°C (staged) | google.com |

Catalytic Approaches and Reagent Selection

The primary route for synthesizing this compound typically involves the amidation of its carboxylic acid precursor, 2-chloro-6-methylisonicotinic acid (also known as 2-chloro-6-methylpyridine-4-carboxylic acid). sigmaaldrich.com This transformation does not usually occur in a single step but requires the activation of the carboxylic acid group to facilitate the reaction with an ammonia source.

A common method is the conversion of the carboxylic acid to a more reactive acyl chloride. This is often achieved using a chlorinating agent such as oxalyl chloride or thionyl chloride. While this activation step itself is stoichiometric, a catalytic amount of a substance like N,N-Dimethylformamide (DMF) can be used to accelerate the formation of the acyl chloride via the Vilsmeier-Haack mechanism.

Once the acyl chloride is formed, it readily reacts with an ammonia source, such as aqueous or gaseous ammonia, to form the desired amide. An alternative and more direct catalytic approach involves coupling the carboxylic acid directly with an ammonia source using coupling agents. However, the two-step process via the acyl chloride is well-established for similar transformations. chemicalbook.com

In related syntheses of complex amides, catalytic amounts of 4-Dimethylaminopyridine (DMAP) have been shown to be effective in promoting the acylation reaction, particularly when reacting an acyl chloride with an amine. google.com DMAP acts as a nucleophilic catalyst, forming a highly reactive intermediate that is more susceptible to attack by the amine than the initial acyl chloride.

The selection of reagents is critical and is based on the specific synthetic pathway chosen.

Table 1: Reagents in the Synthesis of this compound

| Reagent/Catalyst | Chemical Name | Role in Synthesis |

|---|---|---|

| Starting Material | 2-Chloro-6-methylisonicotinic acid | The primary precursor molecule. sigmaaldrich.com |

| Activating Agent | Oxalyl dichloride | Converts the carboxylic acid to a more reactive acyl chloride. chemicalbook.com |

| Ammonia Source | Ammonium hydroxide | Provides the nitrogen atom to form the amide group. chemicalbook.com |

| Catalyst | 4-Dimethylaminopyridine (DMAP) | Can be used to catalyze the amidation step. google.com |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Provides the medium for the reaction to occur. chemicalbook.com |

Isolation and Purification Techniques in this compound Synthesis

Following the chemical synthesis, a series of isolation and purification steps are essential to remove unreacted starting materials, by-products, and other impurities, yielding pure this compound. The choice of technique depends on the physical properties of the compound and the nature of the impurities.

Initial workup procedures often involve quenching the reaction with water and then filtering the resulting mixture if the product precipitates as a solid. The crude solid can then be washed with various solutions, such as a saturated sodium bicarbonate solution to remove acidic impurities, followed by water to remove residual salts. google.com The product is then typically dried.

If the product remains in the organic phase after an extraction, the solvent is removed under reduced pressure, a process often referred to as concentration or evaporation. chemicalbook.com

For more rigorous purification, chromatographic techniques are employed. Preparative reverse-phase High-Performance Liquid Chromatography (HPLC) is a powerful method used for purifying similar N-substituted isonicotinamide (B137802) derivatives. This technique separates compounds based on their polarity, allowing for the isolation of the target compound with very high purity. Column chromatography using a stationary phase like silica (B1680970) gel is another common and effective method for purification.

Table 2: Purification and Isolation Techniques

| Technique | Description | Purpose |

|---|---|---|

| Filtration | The process of separating a solid product from a liquid reaction mixture. google.com | To isolate the crude solid product after precipitation. |

| Washing | Rinsing the isolated solid with specific solutions (e.g., water, sodium bicarbonate solution). google.com | To remove residual acids, bases, and salts. |

| Extraction | Separating the target compound from a mixture by partitioning it between two immiscible liquid phases (e.g., water and an organic solvent). | To move the product from the aqueous reaction mixture to an organic solvent for further processing. |

| Concentration under Reduced Pressure | Evaporation of the solvent at a lower pressure to avoid high temperatures. chemicalbook.com | To recover the non-volatile product from the solvent. |

| Preparative HPLC | A high-resolution chromatographic technique used to separate, identify, and quantify components in a mixture. | To achieve high purity by separating the target compound from closely related impurities. |

| Recrystallization | Dissolving the impure solid in a hot solvent and allowing it to cool, causing the pure compound to crystallize out. | To purify solid compounds based on differences in solubility. |

Chemical Reactivity and Transformation of 2 Chloro 6 Methylisonicotinamide

Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for functionalizing the pyridine ring of 2-chloro-6-methylisonicotinamide. wikipedia.orgmasterorganicchemistry.com In this two-step addition-elimination mechanism, a nucleophile attacks the electron-poor aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org This intermediate is stabilized by resonance, particularly when electron-withdrawing groups are positioned ortho or para to the site of attack. libretexts.org The subsequent departure of a leaving group, in this case, the chloride ion, restores the aromaticity of the ring. libretexts.org

The C2 position of the pyridine ring is highly activated towards nucleophilic attack. This is due to the combined electron-withdrawing effects of the ring nitrogen atom and the carboxamide group at the C4 position, which stabilize the anionic Meisenheimer intermediate. libretexts.org The chlorine atom at C2 serves as a good leaving group, facilitating a variety of substitution reactions.

One of the most significant transformations at the C2 position involves palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, in Suzuki-Miyaura coupling, an organoboron reagent, such as a boronic acid or ester, is coupled with the aryl chloride in the presence of a palladium catalyst and a base. libretexts.org While specific studies on this compound are not extensively documented in readily available literature, the reactivity of similar 2-chloropyridine (B119429) derivatives is well-established. acs.org These reactions typically employ palladium catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or catalysts generated in situ from precursors like palladium(II) acetate (B1210297) [Pd(OAc)₂]. libretexts.orgclockss.org

Another important nucleophilic substitution is amination. The chloro group can be displaced by ammonia (B1221849) or amines to yield 2-amino-6-methylisonicotinamide derivatives. For example, reacting the related compound, 2-chloro-3-cyano-6-methylpyridine, with an aqueous solution of ammonia in an autoclave at high temperatures results in the formation of 2-amino-6-methylnicotinamide (B35374). google.com A similar reaction pathway can be anticipated for this compound, where the chloro group is displaced by the ammonia nucleophile.

The following table summarizes representative nucleophilic substitution reactions at the C2 position, based on the reactivity of analogous compounds.

| Reaction Type | Nucleophile | Catalyst/Conditions | Product Type | Reference Example |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd(0) catalyst, Base | 2-Aryl-6-methylisonicotinamide | Cross-coupling of 2-chloropyridines with arylboronic acids. acs.org |

| Amination | Ammonia | High Temperature/Pressure | 2-Amino-6-methylisonicotinamide | Synthesis of 2-amino-6-methylnicotinamide from the corresponding chloro-cyano-pyridine. google.com |

| Hydroxylation | Hydroxide (B78521) ion (e.g., NaOH) | Heat | 2-Hydroxy-6-methylisonicotinamide | Reaction of activated aryl halides with NaOH. libretexts.org |

Under nucleophilic aromatic substitution conditions, reactivity at positions other than C2 is significantly less favored. The positions ortho (C3, C5) and para (C6, relative to the nitrogen) to the ring nitrogen are the most electron-deficient. However, the presence of the chloro leaving group at C2 makes it the primary site for substitution. The C6 position is substituted with a methyl group, which is not a viable leaving group for a standard SNAr reaction. The C3 and C5 positions lack a suitable leaving group and are less activated for the initial nucleophilic attack compared to the C2 position, which bears the halide. Therefore, nucleophilic attack leading to substitution at C3 or C5 is not a common reaction pathway under typical SNAr conditions.

Modifications of the Amide Functional Group

The amide functional group (-CONH₂) in this compound can undergo various chemical transformations. nih.gov These reactions typically involve the nucleophilic acyl substitution character of the carbonyl carbon.

One of the most fundamental reactions is the hydrolysis of the amide to a carboxylic acid. This can be achieved under either acidic or basic conditions. For instance, heating the related compound 2-chloro-3-cyano-6-methylpyridine with 75% sulfuric acid leads to the hydrolysis of the nitrile to a carboxylic acid, yielding 2-chloro-6-methylnicotinic acid. google.com Similarly, the amide group of this compound can be hydrolyzed to produce 2-chloro-6-methylisonicotinic acid. prepchem.commatrixscientific.com This transformation is crucial for synthesizing other derivatives, as the carboxylic acid can be further functionalized.

| Reaction Type | Reagent(s) | Product | Reference Example |

|---|---|---|---|

| Hydrolysis (Basic) | Base (e.g., NaOH), Heat | 2-Chloro-6-methylisonicotinic acid | Conversion of 2-amino-6-methylnicotinamide to 2-amino-6-methylnicotinic acid with a base. google.com |

| Hydrolysis (Acidic) | Acid (e.g., H₂SO₄), Heat | 2-Chloro-6-methylisonicotinic acid | Hydrolysis of a related cyano-pyridine to the corresponding nicotinic acid. google.com |

Regioselectivity and Stereochemical Control in Reactions

Regioselectivity refers to the preference for a reaction to occur at one position over another. masterorganicchemistry.com In the case of this compound, nucleophilic aromatic substitution reactions are highly regioselective for the C2 position. This selectivity is governed by electronic factors; the C2 and C6 positions are the most electrophilic due to the inductive effect and resonance stabilization provided by the ring nitrogen. With a good leaving group (Cl) at C2 and a non-leaving group (CH₃) at C6, the substitution overwhelmingly occurs at C2. libretexts.orglibretexts.org The electron-withdrawing isonicotinamide (B137802) group at C4 further enhances the electrophilicity of the C2 position, reinforcing this regioselectivity.

Stereochemical control is generally not a factor in the reactions discussed unless a chiral center is introduced or already present. The pyridine ring is planar, and the incoming nucleophile can attack from either face of the ring with equal probability. If the nucleophile or other substituents are chiral, or if a chiral catalyst is used, the formation of diastereomers or enantiomers could be possible. However, for most standard transformations of this compound with achiral reagents, the products are also achiral.

Derivatization and Analog Development of 2 Chloro 6 Methylisonicotinamide

Synthesis of Substituted 2-Chloro-6-methylisonicotinamide Analogs

The synthesis of analogs of this compound serves as a cornerstone for exploring structure-activity relationships. General synthetic routes often begin with the parent compound, 2-chloro-6-methylnicotinic acid, which can be converted to the corresponding amide through a two-step process involving an acid chloride intermediate. chemicalbook.com Specifically, treatment of 2-chloro-6-methylnicotinic acid with oxalyl dichloride yields the reactive 2-chloro-6-methylnicotinoyl chloride, which is then reacted with ammonium (B1175870) hydroxide (B78521) to form the primary amide, 2-chloro-6-methylnicotinamide. chemicalbook.com This primary amide is a versatile starting point for further derivatization.

Modifications at the amide nitrogen are a common strategy to explore the impact of substituent size, electronics, and hydrogen bonding capacity on the molecule's interactions. A general approach to creating N-substituted analogs involves the reaction of an appropriate amine with an activated form of the carboxylic acid. For instance, N-aryl-2-chloroacetamides can be synthesized by reacting substituted anilines with 2-chloroacetylchloride. researchgate.net This principle can be extended to the this compound scaffold.

In a related context, the development of adenosine (B11128) A3 receptor antagonists involved appending a second N-alkyl group to a 5'-uronamide, which demonstrated that modifying the hydrogen bonding capability of the amide is a critical factor in altering biological activity. nih.govnih.gov For example, converting a primary or secondary amide to a tertiary amide can shift a compound's activity from agonistic to antagonistic. nih.govnih.gov

Table 1: Examples of N-Substituted Analogs and Synthetic Approaches

| Analog Type | General Synthetic Strategy | Key Reagents | Rationale for Variation | Reference |

|---|---|---|---|---|

| N-Alkyl/Aryl Amides | Reaction of an activated carboxylic acid (e.g., acid chloride) with a primary or secondary amine. | Oxalyl chloride, Thionyl chloride, Primary/Secondary Amines | To probe steric and electronic effects at the amide position and modulate hydrogen bonding. | chemicalbook.comresearchgate.net |

| N,N-Dialkyl Amides | Conversion of a primary amide to a tertiary amide by appending a second alkyl group. | Alkyl halides, Base | To eliminate hydrogen bond donating ability, potentially converting an agonist to an antagonist. | nih.govnih.gov |

The methyl group at the C6 position of the pyridine (B92270) ring presents another site for chemical modification to influence the compound's properties. Research on analogous pyridine-containing molecules, such as pyridoxol (a form of vitamin B6), has shown that the 2-methyl group can be replaced with a variety of other functional groups. nih.gov These substitutions can range from electron-donating groups like amino and methylamino to electron-withdrawing groups such as carboxyl, carboxamide, and halogens. nih.gov

The synthetic approach for these modifications can be complex, sometimes requiring a multi-step process starting from a precursor molecule. For example, in pyridoxol analogs, the synthesis started with a protected form which was then chemically altered. nih.gov Another strategy involved the oxidation of a related compound to a tricarboxylic acid, followed by decarboxylation, esterification, and reduction to replace the methyl group with a hydrogen atom. nih.gov These methodologies suggest that similar transformations could be applied to the C6-methyl group of this compound to generate a diverse set of analogs.

Table 2: Potential Modifications at the C6-Methyl Position Based on Analogous Systems

| Modification | Example Substituent | Potential Synthetic Approach | Observed Effect in Analogs | Reference |

|---|---|---|---|---|

| Replacement with Electron-Donating Groups | Amino (-NH2), Methylamino (-NHCH3) | Multi-step synthesis from a suitable precursor. | Can confer inhibitory activity. | nih.gov |

| Replacement with Electron-Withdrawing Groups | Carboxyl (-COOH), Carboxamide (-CONH2), Halo (-F, -Cl) | Oxidation, halogenation, or other functional group interconversions. | Activity is variable; chloro-analogs showed inhibition while fluoro-analogs were inactive in some systems. | nih.gov |

Introducing additional substituents onto the pyridine ring can significantly alter the electronic landscape and steric profile of the molecule. A direct method for such a modification is electrophilic aromatic substitution. For instance, an additional chlorine atom can be introduced into the pyridine ring of 2-chloro-N-methyl-isonicotinamide by treatment with N-Chlorosuccinimide (NCS) in the presence of a strong base like lithium diisopropylamide (LDA). This reaction proceeds by deprotonation of a ring carbon, followed by quenching with the electrophilic chlorine source.

More broadly, the synthesis of substituted pyridines can be achieved through various cyclization and cyclo-condensation reactions. ijpsonline.com For example, electrophilic cyclization of N-propargylic β-enaminones in the presence of iodine can yield substituted iodopyridines. ijpsonline.com These methods, while not direct modifications of the pre-formed this compound ring, are fundamental in building pyridine cores with desired substitution patterns from the ground up.

Design Principles for Novel this compound Derivatives

The design of novel derivatives is often guided by specific principles aimed at enhancing potency, selectivity, or other desirable properties. A key principle is the strategic manipulation of non-covalent interactions, such as hydrogen bonds. Research on adenosine receptor modulators revealed that the hydrogen bond-donating ability of an amide group can be essential for receptor activation; its removal by N-alkylation can convert an agonist into an antagonist. nih.govnih.gov This highlights the importance of considering the hydrogen bonding potential of the isonicotinamide (B137802) group.

Another important design principle is the use of conformational restriction. By creating more rigid analogs, it is possible to "lock" the molecule into a specific conformation that is preferred for binding to a biological target. uci.edu This can lead to increased subtype selectivity for receptors or enzymes. uci.edu Furthermore, the concept of "truncated" analogs is employed, where non-essential parts of a larger lead compound are removed while retaining the key functional groups responsible for activity in the correct spatial orientation. uci.edu This can lead to simpler, more synthetically accessible molecules with maintained or even improved potency. uci.edu

Strategies for Diversity-Oriented Synthesis of Analogs

Diversity-oriented synthesis (DOS) provides a powerful strategy for generating large libraries of structurally diverse molecules from a common starting material. mdpi.com This approach is invaluable for exploring a wide range of chemical space in the search for new lead compounds. mdpi.com One DOS strategy involves the use of an orthogonal combination of different catalytic methods. For example, organocatalysis and alkene metathesis have been combined to synthesize a variety of macrocyclic scaffolds in just a few steps. nih.gov

Another DOS approach utilizes versatile building blocks that can be elaborated into a variety of different molecular frameworks. Amino acetophenones, for instance, have been used as starting points for the synthesis of analogs of natural products like flavones, coumarins, and chalcones. mdpi.com A key feature of many DOS strategies is the ability to generate complexity and diversity quickly, often using submonomer approaches on a solid support. nih.gov This allows for the rapid creation of libraries of peptidomimetics and other molecules through reactions like reductive alkylation on a resin-bound intermediate. nih.gov These principles can be applied to the this compound core to generate a broad array of novel analogs for screening.

Structure Activity Relationship Sar Studies of 2 Chloro 6 Methylisonicotinamide Derivatives

Impact of Substituent Electronic and Steric Properties on Activity

Role of C6 Substituents on Molecular Interactions

The substituent at the C6 position of the isonicotinamide (B137802) ring plays a pivotal role in molecular interactions. While direct studies on 2-Chloro-6-methylisonicotinamide are limited, research on related nicotinamide (B372718) and quinoline (B57606) structures provides valuable insights. For instance, in a series of 2-amino- and 2-methyl-1-substituted benzimidazoles, the presence of a methyl group was found to enhance inhibitory activity against Pseudomonas aeruginosa when compared to an unsubstituted compound. mdpi.com However, a chloro substituent at the same position resulted in even greater activity, highlighting the importance of electronegativity and steric factors. mdpi.com

In studies of 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde-thiosemicarbazones, the methyl group at the C6 position is a key part of the core scaffold, and modifications at other positions are explored for their impact on cytotoxicity against human tumor cells. mdpi.com This suggests that the C6-methyl group in this compound likely serves as an important anchoring point or recognition element at the active site of its biological target. The steric bulk and lipophilicity of the C6 substituent can influence the orientation of the molecule within a binding pocket, potentially leading to more favorable interactions or, conversely, steric hindrance.

Influence of Amide Modifications on SAR

The amide group of isonicotinamide is a critical functional group for establishing hydrogen bonding interactions with biological targets. Modifications to this amide moiety can profoundly alter the compound's binding affinity and specificity. In a study focused on developing inhibitors for the SARS-CoV-2 macrodomain (Mac1), researchers identified a 2-amide-3-methylester thiophene (B33073) scaffold as a promising starting point. nih.gov Their structure-activity relationship analysis revealed that modifications to the amide group were crucial for optimizing potency. nih.gov

Similarly, in the development of nicotinamide phosphoribosyltransferase (NAMPT) positive allosteric modulators, modifications to the carboxamide group were a key strategy. nih.gov Replacing the benzyl (B1604629) group of the carboxamide with various bicyclic systems led to significant improvements in potency. nih.gov These examples underscore the principle that even subtle changes to the amide substituent, such as altering the size, shape, or electronic properties of the N-substituent, can lead to substantial changes in biological activity.

Table 1: Impact of Amide Modifications on Biological Activity

| Parent Scaffold | Amide Modification | Observed Effect on Activity | Reference |

|---|---|---|---|

| 2-amide-3-methylester thiophene | Various substitutions on the amide nitrogen | Improved IC50 values for SARS-CoV-2 Mac1 inhibition | nih.gov |

| Nicotinamide | Replacement of the N-benzyl group with bicyclic systems | Enhanced potency as NAMPT positive allosteric modulators | nih.gov |

Positional Isomerism and its Effect on Biological Interaction Profiles

Positional isomerism, the differential placement of functional groups on a core scaffold, can have a dramatic effect on the biological activity of a molecule. The specific arrangement of the chloro, methyl, and carboxamide groups on the pyridine (B92270) ring of this compound is critical for its interaction with its biological target.

Studies on other classes of bioactive molecules have consistently demonstrated the importance of positional isomerism. For example, research on carbapenem (B1253116) antibiotics revealed that the Z isomers exhibited stronger protective effects in mice infected with Escherichia coli and more potent synergistic activities compared to the naturally occurring E isomers. nih.gov This difference in activity was attributed to the different spatial arrangement of the side chain, which influenced both target interaction and metabolic stability. nih.gov

In another example, the stereochemistry and positional isomerism of 3-Br-acivicin derivatives were found to be pivotal for their antimalarial activity. mdpi.com Only the isomers with a specific stereochemical configuration displayed significant antiplasmodial effects, suggesting that the precise three-dimensional arrangement of the molecule is essential for its uptake and interaction with its target, Plasmodium falciparum glyceraldehyde 3-phosphate dehydrogenase (PfGAPDH). mdpi.com These findings strongly suggest that isomers of this compound, where the chloro and methyl groups are at different positions on the pyridine ring, would likely exhibit significantly different biological activities.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of new, unsynthesized compounds and to gain insights into the structural features that are important for activity.

The development of a robust QSAR model typically involves the following steps:

Data Set Preparation: A set of compounds with known biological activities is compiled.

Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and topological properties), are calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For instance, a 3D-QSAR study was conducted on a series of 2-chloroquinoline (B121035) derivatives to understand their antimycobacterial activity. nih.gov The resulting CoMFA and CoMSIA models provided contour maps that highlighted the structural features relevant to biological activity, which could then be used to design more potent analogs. nih.gov Similarly, QSAR analysis of 2-amino- or 2-methyl-1-substituted benzimidazoles against Pseudomonas aeruginosa resulted in accurate mathematical models for predicting antibacterial activity. mdpi.com These studies demonstrate the power of QSAR in drug discovery and development. While a specific QSAR model for this compound derivatives was not found in the public domain, the established methodologies could be readily applied to this class of compounds to guide the synthesis of more active analogs.

Computational and Theoretical Investigations of 2 Chloro 6 Methylisonicotinamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of molecules. For a molecule like 2-chloro-6-methylisonicotinamide, these calculations provide insights into its stability, reactivity, and spectroscopic properties.

The electronic structure of a molecule is key to understanding its chemical behavior. Quantum chemical methods are used to determine parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

In studies of related compounds like methyl 2-chloro-6-methyl pyridine-4-carboxylate, DFT calculations have been used to identify the bioactive nature of the molecule through Frontier Molecular Orbital (FMO) analysis. nih.govnih.gov Similarly, Molecular Electrostatic Potential (MEP) analysis helps in predicting the sites for electrophilic and nucleophilic attacks. nih.govnih.gov For this compound, the electron-withdrawing nature of the chlorine atom and the carbonyl group, along with the electron-donating methyl group, would significantly influence the electron density distribution on the pyridine (B92270) ring and the amide group.

Natural Bond Orbital (NBO) analysis is another powerful tool to investigate intramolecular interactions and charge delocalization, which can validate the pharmaceutical potential of a molecule. nih.govnih.gov

Table 1: Predicted Electronic Properties from Quantum Chemical Calculations

| Parameter | Predicted Significance for this compound |

| HOMO-LUMO Energy Gap | A smaller energy gap would suggest higher reactivity and potential bioactivity. |

| Molecular Electrostatic Potential (MEP) | Would likely show negative potential around the nitrogen and oxygen atoms, indicating sites for electrophilic attack, and positive potential around the hydrogen atoms. |

| Mulliken Atomic Charges | Would reveal the charge distribution across the molecule, with hydrogen atoms typically carrying a positive charge and electronegative atoms like oxygen and nitrogen having a negative charge. nih.gov |

| Natural Bond Orbital (NBO) Analysis | Would provide insights into hyperconjugative interactions and the stability arising from electron delocalization within the molecule. |

The biological activity of a molecule is often dependent on its three-dimensional structure. Conformational analysis involves identifying the most stable conformers (spatial arrangements of atoms) of a molecule. This is typically achieved by rotating the single bonds and calculating the potential energy of each resulting conformation.

For instance, in the conformational analysis of 2-substituted piperazines, it was found that the axial conformation was preferred and further stabilized by intramolecular hydrogen bonds. nih.gov For this compound, the rotation around the C-C bond connecting the pyridine ring and the amide group, as well as the C-N bond of the amide, would be of primary interest. Quantum chemical calculations can determine the relative energies of different conformers, identifying the global minimum energy structure which is the most likely to be biologically active.

Molecular Docking and Dynamics Simulations with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target like a protein or enzyme.

Molecular docking simulations can predict the binding mode and estimate the binding affinity of a ligand to a receptor. For example, in a study of nicotinic acid derivatives, docking was used to demonstrate the affinity of compounds to enzymes like Nitroreductase and tyrosyl-tRNA synthetase. mdpi.com The binding energy, often expressed in kcal/mol, indicates the strength of the interaction, with more negative values suggesting a stronger binding.

For this compound, docking studies against a relevant biological target would involve placing the molecule in the active site of the protein and evaluating the energetic favorability of different poses. The results would highlight the most probable binding orientation and provide a quantitative measure of its potential as an inhibitor or activator.

Table 2: Representative Binding Energies from Molecular Docking of Related Compounds

| Compound | Target Enzyme | Binding Energy (kcal/mol) | Reference |

| Compound 13 (a nicotinic acid derivative) | Escherichia coli Nitroreductase | Not specified, but noted as having better affinity than Nitrofurazone | mdpi.com |

| Compound 25 (a nicotinic acid derivative) | Escherichia coli Nitroreductase | Not specified, but noted as having better affinity than Nitrofurazone | mdpi.com |

| Alpidem | 2Z5X (associated with Alzheimer's) | -8.00 | nih.gov |

| Alpidem | 4BDT (associated with Alzheimer's) | -9.60 | nih.gov |

| GTP | SARS-CoV-2 RdRp | -7.9 | nih.gov |

| ATP | SARS-CoV-2 RdRp | -7.5 | nih.gov |

The stability of a ligand-receptor complex is governed by various intermolecular interactions. Hydrogen bonds are crucial for molecular recognition and binding. sigmaaldrich.com Halogen bonds, which are non-covalent interactions involving a halogen atom as an electrophilic species, are also gaining recognition for their importance in biological systems.

Theoretical Studies on Reaction Mechanisms Involving this compound

Theoretical studies can elucidate the step-by-step process of a chemical reaction, including the identification of transition states and the calculation of activation energies. For a compound like this compound, understanding its reaction mechanisms is important for predicting its metabolic fate or its reactivity in synthetic processes.

For example, a theoretical study on the base-promoted decomposition of N-chloro,N-methylethanolamine investigated four alternative pathways and found that the reactions were bimolecular asynchronous concerted processes. researchgate.net Similarly, the kinetics and mechanism of nucleophilic substitution reactions of 2-chloro-1-methylpyridinium (B1202621) iodide with amines have been studied, revealing a two-step reaction mechanism. researchgate.net Theoretical investigations into the reactivity of this compound could explore its susceptibility to nucleophilic aromatic substitution at the chloro-substituted position or reactions involving the amide functionality.

Interactions of 2 Chloro 6 Methylisonicotinamide and Its Derivatives with Biological Macromolecules Mechanistic Focus

Enzymatic Interactions and Inhibition Mechanisms

The structure of 2-Chloro-6-methylisonicotinamide, being a substituted pyridine (B92270) derivative similar to nicotinamide (B372718), makes it a candidate for interaction with enzymes that recognize nicotinamide as a substrate or regulator.

Nicotinamide N-methyltransferase (NNMT) is a key cytosolic enzyme that catalyzes the S-adenosyl-L-methionine (SAM)-dependent methylation of nicotinamide and other pyridine compounds. nih.govsigmaaldrich.com This process yields S-adenosyl-homocysteine (SAH) and 1-methylnicotinamide (B1211872) (MNA). nih.gov Given that NNMT is overexpressed in various diseases, including metabolic disorders and certain cancers, it has become an attractive therapeutic target for small-molecule inhibitors. nih.gov

Derivatives of nicotinamide are a major class of NNMT inhibitors. These compounds typically act as substrate mimics, competing with nicotinamide for binding at the enzyme's active site. The nicotinamide binding pocket of NNMT is a well-defined site that can accommodate such analogs. nih.gov Structural modifications to the nicotinamide scaffold, such as the introduction of chloro and methyl groups seen in this compound, can influence binding affinity and inhibitory potency. For instance, studies on various substituted nicotinamides and related heterocyclic compounds have shown that they can effectively inhibit NNMT activity.

Research into novel NNMT inhibitors has led to the development of potent compounds with varying structural motifs. While direct studies on this compound are not extensively detailed in the provided literature, the principles of inhibition by related nicotinamide analogs are well-established. For example, bisubstrate inhibitors that occupy both the nicotinamide and SAM-binding pockets have been designed. nih.gov One study identified a tricyclic series of compounds that act as potent and selective substrate-analog inhibitors of NNMT by occupying the nicotinamide binding pocket. nih.gov

The inhibitory activity of such compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) and their binding affinity (Kd).

Table 1: Inhibitory Activity of Selected NNMT Inhibitors

| Compound | Type | IC₅₀ (µM) | Kd (µM) |

|---|---|---|---|

| JBSNF-000028 | Tricyclic Inhibitor | 0.033 (human NNMT) | Not Reported |

| Compound 78 | Bisubstrate Inhibitor | 1.41 | 5.6 |

| Compound 1 | Bisubstrate Inhibitor | Not Reported | 36 |

This table presents data on the inhibitory concentration and binding affinity of representative NNMT inhibitors to illustrate the potency of substrate-analog and bisubstrate inhibitors. Data extracted from scientific literature. nih.govnih.gov

Nicotinamidases are enzymes that hydrolyze nicotinamide to nicotinic acid, playing a crucial role in the NAD⁺ salvage pathway in many organisms, though not in mammals. nih.gov These enzymes are essential for the growth and virulence of several pathogenic microbes. nih.gov Modulation of nicotinamidase activity can, therefore, have significant biological effects.

Currently, there is a lack of specific research in the reviewed scientific literature detailing the direct interaction or modulatory effects of this compound on nicotinamidase or related enzyme systems.

3-hydroxyanthranilate-3,4-dioxygenase (HAAO) is an enzyme involved in the kynurenine (B1673888) pathway of tryptophan metabolism. Given the diverse reactivity of substituted pyridines, it is plausible that this compound could interact with a range of enzyme targets beyond those directly involved in nicotinamide metabolism.

However, based on the available scientific literature, there are no specific studies investigating the interaction between this compound and 3-hydroxyanthranilate-3,4-dioxygenase.

Role of 2 Chloro 6 Methylisonicotinamide As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Heterocyclic Compounds

2-Chloro-6-methylisonicotinamide is an important precursor in the synthesis of various heterocyclic compounds. The reactive chlorine atom can be substituted by a range of nucleophiles, enabling the introduction of diverse functionalities and the formation of new heterocyclic rings.

A notable application is in the synthesis of complex thiazole (B1198619) derivatives. For instance, the structurally related compound, 2-chloro-6-methylaniline (B140736), is a key starting material in the multi-step synthesis of 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. google.com In this synthesis, the aniline (B41778) is coupled with a pre-functionalized thiazole carboxylic acid to form the final amide product. This highlights the utility of the 2-chloro-6-methylphenyl moiety, a core component of this compound, in constructing intricate, multi-ring heterocyclic systems.

The general strategy for such syntheses often involves the initial activation of the carboxylic acid group of a heterocyclic component, followed by reaction with the amine functionality of the 2-chloro-6-methylaniline precursor. This amide bond formation is a fundamental step in building the complex molecular architecture.

The following table outlines a representative synthetic approach for a related class of compounds:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 2-aminothiazole-5-carboxylate, 2-methyl-4,6-dichloropyrimidine | Base (e.g., Sodium Hydride), Aprotic Solvent (e.g., THF) | 2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxylate |

| 2 | Product from Step 1 | Hydrolysis (e.g., NaOH, H₂O) | 2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxylic acid |

| 3 | Product from Step 2, 2-chloro-6-methylaniline | Acylating agent (e.g., oxalyl chloride), followed by amine addition | 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide |

This table illustrates a general synthetic pathway for related compounds and is for informational purposes.

Application in the Construction of Complex Organic Architectures

The construction of complex organic architectures often relies on robust and versatile chemical reactions that allow for the precise assembly of molecular fragments. The chloro-substituted pyridine (B92270) ring of this compound is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. st-andrews.ac.uknih.gov These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, respectively.

The Suzuki-Miyaura coupling, for example, would enable the reaction of this compound with a variety of boronic acids or their esters to introduce new aryl, heteroaryl, or alkyl groups at the 2-position of the pyridine ring. This is a highly effective method for elaborating the core structure and building molecular complexity. nih.govresearchgate.net

The Buchwald-Hartwig amination offers a complementary approach, allowing for the formation of a carbon-nitrogen bond at the 2-position by reacting this compound with a wide range of primary or secondary amines. nih.gov This reaction is instrumental in the synthesis of compounds with diverse amine functionalities, which are prevalent in biologically active molecules.

The versatility of these cross-coupling reactions is summarized in the following table:

| Reaction | Reactant 1 | Reactant 2 | Catalyst System | Bond Formed |

| Suzuki-Miyaura Coupling | This compound | Organoboron compound (e.g., R-B(OH)₂) | Palladium catalyst, Ligand, Base | Carbon-Carbon |

| Buchwald-Hartwig Amination | This compound | Amine (e.g., R-NH₂) | Palladium catalyst, Ligand, Base | Carbon-Nitrogen |

This table provides a general overview of the potential applications of cross-coupling reactions with this compound.

Utility in Medicinal Chemistry Scaffold Development

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule that provides the framework for the attachment of various functional groups to create a library of compounds for biological screening. This compound and its derivatives are valuable scaffolds in drug discovery due to the desirable properties often associated with the 2-chloro-6-methylphenyl moiety.

The presence of a chlorine atom can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. It can enhance binding affinity to target proteins and improve metabolic stability. The utility of the 2-chloro-6-methylphenyl group is exemplified in the structure of Dasatinib (BMS-354825), a potent dual Src/Abl kinase inhibitor used in cancer therapy. Dasatinib contains an N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide fragment, demonstrating the importance of this substitution pattern for achieving high inhibitory activity.

The development of such complex drug molecules often involves the synthesis of a library of related compounds to establish structure-activity relationships (SAR). The reactivity of the chlorine atom in precursors like this compound allows for the systematic modification of the scaffold, enabling medicinal chemists to fine-tune the biological activity and physicochemical properties of the resulting compounds.

Future Research Directions for 2 Chloro 6 Methylisonicotinamide Chemistry

Exploration of Novel Synthetic Methodologies

The development of efficient and versatile synthetic methods is crucial for unlocking the full potential of 2-chloro-6-methylisonicotinamide. While traditional methods for the synthesis of pyridine (B92270) derivatives exist, contemporary research is focused on creating more sustainable, selective, and high-yielding processes.

Current synthetic routes to this compound often start from precursors like 2-chloro-6-methylnicotinic acid, which is then converted to the amide. chemicalbook.com One documented method involves the treatment of 2-chloro-6-methylnicotinic acid with oxalyl dichloride, followed by reaction with ammonium (B1175870) hydroxide (B78521). chemicalbook.com However, the exploration of novel synthetic strategies could provide more direct and environmentally benign alternatives.

Future research in this area could focus on:

Direct C-H Functionalization: Developing methods for the direct introduction of functional groups onto the pyridine ring of simpler precursors would be a significant advancement. This would reduce the number of synthetic steps and the generation of waste.

Late-Stage Functionalization: The ability to modify the this compound core in the final stages of a synthetic sequence is highly desirable. This would allow for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Flow Chemistry: The use of continuous flow reactors could offer improved control over reaction parameters, leading to higher yields and purity. This technology is also well-suited for the safe handling of potentially hazardous reagents.

Biocatalysis: Employing enzymes to catalyze specific transformations on the this compound scaffold could provide a highly selective and environmentally friendly approach to its synthesis and derivatization.

A recent development in the synthesis of complex molecules that could be applicable is the one-at-a-time addition of tryptamine-derived components to a molecule, allowing for precise control over the 3D orientation of each component. mit.edu This type of precise assembly could be adapted for the synthesis of complex derivatives of this compound.

Advanced Computational Approaches for Structure-Function Elucidation

Computational chemistry offers powerful tools for understanding the relationship between the structure of a molecule and its chemical and biological properties. For this compound, these methods can provide insights that guide the design of new derivatives with enhanced activity.

Key computational approaches that can be applied include:

Density Functional Theory (DFT): DFT calculations can be used to determine the electronic structure, reactivity, and spectroscopic properties of this compound. This information can help in predicting its behavior in chemical reactions and its interactions with biological targets. mdpi.comresearchgate.net

Molecular Docking: This technique can be used to predict the binding mode of this compound and its analogs to a specific protein target. mdpi.com This is invaluable for understanding its mechanism of action and for designing more potent inhibitors.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how this compound interacts with its biological target over time. mdpi.com This can reveal important information about the stability of the complex and the role of specific intermolecular interactions.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of this compound analogs with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

A study on 2-methoxy-4,6-diphenylnicotinonitrile utilized X-ray diffraction and computational methods to investigate its molecular structure and electronic properties, providing a holistic view of the compound's structural and electronic landscape. mdpi.com Similar integrated approaches can be applied to this compound to gain a comprehensive understanding of its structure-function relationships.

Identification of Undiscovered Biological Interaction Mechanisms

While this compound may have known biological activities, a deeper investigation into its mechanism of action could reveal novel therapeutic opportunities. The functional groups present on the molecule—a chlorine atom, a methyl group, and an isonicotinamide (B137802) moiety—all contribute to its potential to interact with a variety of biological targets.

Future research in this area should focus on:

Target Identification: Utilizing techniques such as chemical proteomics and affinity-based probes to identify the specific proteins that this compound interacts with in a biological system.

Pathway Analysis: Once a target is identified, further studies can be conducted to understand the downstream effects of this interaction on cellular signaling pathways. nih.gov

Phenotypic Screening: Testing this compound in a wide range of disease models to identify unexpected therapeutic effects.

Combination Studies: Investigating the effects of combining this compound with other drugs to explore potential synergistic interactions. nih.gov

The study of how cellular responses to combinations of chemicals can reveal connections between their biological targets is a promising area of research. nih.gov This approach could be used to map the biological network in which this compound is active.

Integration with Emerging Chemical Technologies (e.g., Photoredox Catalysis)

Emerging technologies in chemistry are providing new ways to synthesize and functionalize molecules. Photoredox catalysis, in particular, has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. nih.govacs.orgnih.gov

The integration of photoredox catalysis with the chemistry of this compound could lead to:

Novel Functionalization Reactions: The pyridine ring of this compound is a good candidate for functionalization via photoredox-mediated reactions. This could allow for the introduction of a wide range of functional groups at various positions on the ring. nih.govacs.org

Access to New Chemical Space: By enabling reactions that are not possible with traditional methods, photoredox catalysis can provide access to novel derivatives of this compound with unique properties.

Sustainable Synthesis: Photoredox catalysis often uses visible light as a renewable energy source and can be performed under mild, environmentally friendly conditions.

Recent research has demonstrated the use of photoredox catalysis for the functionalization of pyridines, highlighting the potential of this technology for the modification of compounds like this compound. nih.govacs.orgresearchgate.net For example, the use of an acridinium (B8443388) photoredox catalyst has been shown to enable the alkylation and heteroarylation of unactivated C(sp³)–H bonds using pyridine N-oxides as hydrogen atom transfer agents. acs.org

Q & A

Q. What are the standard synthetic routes for 2-Chloro-6-methylisonicotinamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves halogenation and amidation steps. For example, chlorination of 6-methylisonicotinic acid derivatives using POCl₃ or SOCl₂, followed by coupling with amines. Optimization includes:

- Temperature control (e.g., 80–100°C for chlorination) to minimize side reactions.

- Solvent selection (e.g., DMF for amidation) to enhance reactivity .

Table 1 : Comparative yields under varying conditions:

| Precursor | Reagent | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 6-Methylisonicotinic acid | POCl₃ | Toluene | 72 | 95% |

| Methyl ester derivative | SOCl₂ | DMF | 85 | 98% |

Q. Which analytical techniques are most reliable for characterizing purity and structural conformation of this compound?

- Methodological Answer :

- Purity : Use HPLC with a C18 column (UV detection at 254 nm) and TLC (silica gel, eluent: ethyl acetate/hexane 3:7) .

- Structural Confirmation :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., δ ~8.2 ppm for pyridyl protons).

- Mass Spectrometry : ESI-MS for molecular ion peak (expected m/z ~184.6 for [M+H]⁺).

- Elemental Analysis : Match calculated vs. observed C, H, N, Cl percentages (±0.3% tolerance) .

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to predict the electronic properties of this compound?

- Methodological Answer :

- Functional Selection : Use hybrid functionals (e.g., B3LYP) combining exact exchange and gradient corrections for accurate thermochemical predictions (average error <3 kcal/mol) .

- Basis Set : 6-311++G(d,p) for geometry optimization and vibrational frequency analysis.

- Output Parameters :

- HOMO-LUMO gap to assess reactivity.

- Electrostatic potential maps to identify nucleophilic/electrophilic sites.

Table 2 : DFT-calculated vs. experimental properties:

| Property | Calculated (B3LYP) | Experimental | Deviation |

|---|---|---|---|

| HOMO (eV) | -6.8 | -6.5 | 4.4% |

| Dipole Moment (D) | 3.2 | 3.0 | 6.7% |

Q. What strategies resolve contradictions between experimental spectroscopic data and computational predictions for this compound?

- Methodological Answer :

- Error Source Identification :

- Check solvent effects in DFT (e.g., PCM model for polar solvents).

- Validate basis set adequacy (e.g., compare B3LYP vs. M06-2X results) .

- Experimental Replication :

- Re-run NMR with deuterated solvents to exclude impurities.

- Cross-validate MS with high-resolution instruments (HRMS).

- Systematic Review : Use PRISMA guidelines to assess literature reliability, prioritizing studies with detailed experimental protocols .

Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?

- Methodological Answer :

- Variable Selection : Modify substituents (e.g., -CH₃, -Cl, -CN) at positions 2 and 6.

- Bioassay Design :

- Use standardized assays (e.g., enzyme inhibition with IC₅₀ determination).

- Include positive/negative controls (e.g., known inhibitors) .

Table 3 : SAR for antifungal activity:

| Derivative | Substituent | IC₅₀ (µM) | LogP |

|---|---|---|---|

| A | 2-Cl, 6-CH₃ | 12.3 | 1.8 |

| B | 2-CN, 6-CH₃ | 8.7 | 1.2 |

Methodological Best Practices

Q. What criteria should guide the selection of primary literature for systematic reviews on this compound?

- Methodological Answer :

- Inclusion Criteria : Peer-reviewed studies with full experimental details (e.g., synthesis, characterization).

- Exclusion Criteria : Omission of spectral/data reproducibility steps .

- Database Search : Use SciFinder, PubMed, and Reaxys with keywords: "this compound," "synthesis," "DFT," "bioactivity" .

Q. How should researchers document experimental protocols to ensure reproducibility?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.